![molecular formula C15H18F2N6 B6456872 4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549016-53-5](/img/structure/B6456872.png)
4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C15H18F2N6 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.15610092 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The compound interacts with its targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . This interaction results in significant anti-neuroinflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and ER stress . The inhibition of these pathways leads to the compound’s neuroprotective and anti-inflammatory effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetics . These studies suggest that such compounds are eliminated by both metabolism and renal clearance .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to a reduction in ER stress and apoptosis, contributing to the compound’s neuroprotective effects .
Biological Activity
The compound 4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of difluoromethyl and piperazine derivatives with pyrimidine precursors. The general synthetic pathway can be outlined as follows:
-
Starting Materials :
- Difluoromethylated pyrimidines
- 5-Methylpyrimidine
- Piperazine derivatives
-
Reaction Conditions :
- Typically conducted under controlled temperature and pressure to optimize yield and purity.
-
Characterization :
- The synthesized compound is characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation, migration, and invasion.
Case Studies
- Antimicrobial Activity :
- Anticancer Activity :
- Cytotoxicity Studies :
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : It is believed to act by inhibiting key signaling pathways involved in cell growth and survival, particularly the mTOR pathway, which is crucial for cancer cell metabolism and proliferation .
- Case Studies : In vitro studies have shown that this compound can effectively reduce the viability of breast cancer cells, suggesting its potential as a chemotherapeutic agent.
Neurological Applications
The compound has also been explored for its neuroprotective effects. Its ability to penetrate the blood-brain barrier makes it an interesting candidate for treating neurological disorders such as Alzheimer's disease.
- Research Findings : Studies have demonstrated that the compound can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- In Vitro Results : Tests conducted on several strains of bacteria have shown promising results, indicating that this pyrimidine derivative could be developed into a novel antimicrobial agent.
Comparative Data Table
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6/c1-10-8-18-15(19-9-10)23-5-3-22(4-6-23)13-7-12(14(16)17)20-11(2)21-13/h7-9,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWNMQVUCQKBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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